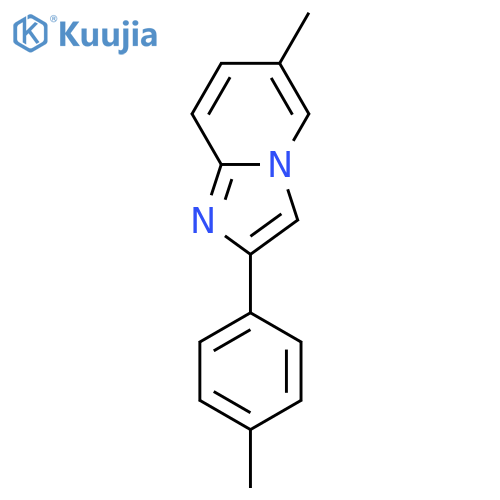

Multicomponent Synthesis of Imidazo[1,2-a]pyridines: Aerobic Oxidative Formation of C-N and C-S Bonds by Flavin-Iodine-Coupled Organocatalysis

,

Organic Letters,

2020,

22(20),

8002-8006